molecular formula C23H16BrN3O3 B5056743 (5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5056743
M. Wt: 462.3 g/mol
InChI Key: MBXYEBQKRYITES-LDADJPATSA-N
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Description

The compound (5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic molecule that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Bromination and methylation: The phenyl ring is brominated and methylated using reagents like bromine and methyl iodide.

    Indole attachment: The indole moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Final assembly: The propargyl group is added through a nucleophilic substitution reaction, followed by the final condensation to form the complete molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalyst selection: Using efficient catalysts to speed up reactions and reduce by-products.

    Reaction conditions: Optimizing temperature, pressure, and solvent systems to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromine site, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Material Science: Used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of (5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-chloro-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(4-fluoro-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(4-bromo-3-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, for instance, can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(5E)-1-(4-bromo-3-methylphenyl)-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrN3O3/c1-3-10-26-13-15(17-6-4-5-7-20(17)26)12-18-21(28)25-23(30)27(22(18)29)16-8-9-19(24)14(2)11-16/h1,4-9,11-13H,10H2,2H3,(H,25,28,30)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXYEBQKRYITES-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC#C)C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N2C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC#C)/C(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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